1-Methyl-1,3,3-triphenylindane is an organic compound with the molecular formula . It features a unique structure characterized by a central indane ring substituted with three phenyl groups and a methyl group. The compound is of interest due to its potential applications in organic synthesis and materials science. Its structure can be visualized as an indane derivative where the indane moiety is heavily substituted, contributing to its stability and unique chemical properties.
While specific biological activities of 1-methyl-1,3,3-triphenylindane are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, triphenylmethane derivatives are known for their use in dyes and as indicators due to their ability to interact with biological systems. Further studies may be needed to elucidate any pharmacological effects or toxicity associated with 1-methyl-1,3,3-triphenylindane.
Several methods exist for synthesizing 1-methyl-1,3,3-triphenylindane:
1-Methyl-1,3,3-triphenylindane finds potential applications in:
Interaction studies involving 1-methyl-1,3,3-triphenylindane primarily focus on its reactivity with electrophiles and nucleophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or interact within biological systems. The reactivity profile suggests that it could serve as a useful reagent in various synthetic applications.
Several compounds share structural similarities with 1-methyl-1,3,3-triphenylindane. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Triphenylmethane | Three phenyl groups attached to a central carbon | Base for many synthetic dyes |
| 1-Methylindene | Indene structure with one methyl group | Less substituted than 1-methyl-1,3,3-triphenylindane |
| 9-Phenylanthracene | Anthracene core with phenyl substituents | Greater conjugation leading to different electronic properties |
| Phenanthrene | Three fused benzene rings | More rigid structure compared to indane derivatives |
| 2-Methylphenol | Methyl group on a phenolic ring | Simpler structure but shares some reactivity traits |
The uniqueness of 1-methyl-1,3,3-triphenylindane lies in its heavily substituted indane structure which combines stability from the indane framework with enhanced reactivity from multiple phenyl groups. This makes it particularly interesting for synthetic chemists seeking novel compounds for research and application.
The molecular formula of 1-methyl-1,3,3-triphenylindane is C₂₈H₂₄, with a molecular weight of 360.5 g/mol. The indane core consists of a bicyclic system comprising a benzene ring fused to a five-membered cyclohexane ring. Substituents include a methyl group at position 1 and phenyl groups at positions 1, 3, and 3 (Figure 1). The compound’s IUPAC name, 1-methyl-1,3,3-triphenyl-2H-indene, reflects its substitution pattern and hybridization state.
CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5, highlighting the connectivity of substituents. Table 1: Molecular Identifiers of 1-Methyl-1,3,3-triphenylindane
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 19303-32-3 | |
| InChI Key | NHZVDEWMDVTVLX-UHFFFAOYSA-N | |
| Exact Mass | 360.1878 g/mol | |
| XLogP3 | 8.2 (Predicted) |
While X-ray diffraction data for 1-methyl-1,3,3-triphenylindane is not publicly available, its 3D conformer model (PubChem CID 631360) suggests a non-planar geometry due to steric clashes between phenyl groups. Key bonding observations include:
Comparative Spectral Data:
1-Methyl-1,3,3-triphenylindane belongs to a broader class of indane derivatives, which vary in substitution patterns and stereoelectronic properties. Below, we contrast it with two analogs:
Table 2: Structural Comparison of Indane Derivatives
| Property | 1-Methyl-1,3,3-triphenylindane | 1,3,3-Triphenylindane | 1-Methylindane |
|---|---|---|---|
| Molecular Formula | C₂₈H₂₄ | C₂₇H₂₂ | C₁₀H₁₂ |
| Molecular Weight (g/mol) | 360.5 | 346.4 | 132.2 |
| XLogP3 | 8.2 | 7.8 | 3.1 |
| Symmetry | Low (C₁) | Moderate (C₃) | High (C₂v) |
Traditional synthetic routes to 1-methyl-1,3,3-triphenylindane often rely on Friedel-Crafts alkylation and condensation reactions. The Friedel-Crafts reaction, a cornerstone of aromatic substitution chemistry, has been adapted to construct the indane scaffold. For instance, the reaction of benzene derivatives with chloroform or carbon tetrachloride in the presence of Lewis acids like aluminum chloride (AlCl₃) can yield triphenylmethane intermediates, which may undergo further cyclization or functionalization [2] [6]. A notable example involves the use of benzylidene chloride (C₆H₅CHCl₂) as a precursor, which reacts with benzene under AlCl₃ catalysis to form triphenylmethane derivatives. Subsequent methylation and cyclization steps can introduce the methyl group and generate the indane framework [2].
Another classical approach employs multi-step alkylation strategies. For example, 1,3-diphenylindane may be methylated using methyl halides in the presence of strong bases, though regioselectivity challenges often necessitate careful optimization. These methods, while reliable, typically require stoichiometric amounts of Lewis acids and generate significant byproducts, limiting their scalability and environmental sustainability [2] [6].
Transition metal catalysis has emerged as a powerful tool for streamlining the synthesis of 1-methyl-1,3,3-triphenylindane. Palladium-catalyzed cyclotrimerization of arynes, for instance, offers a route to polyaromatic structures related to triphenylenes, which can be functionalized to access indane derivatives [4]. While this method was initially developed for triphenylene synthesis, modifications involving methyl-substituted arynes could plausibly yield 1-methyl-1,3,3-triphenylindane with appropriate catalytic systems.
A more direct catalytic strategy involves formal [3+2] cycloaddition reactions. Recent work demonstrates that triphenylcarbenium tetrafluoroborate reacts with styrenes in the presence of benzophenone and triethylamine (Et₃N) to form 1,1-diphenyl-3-arylindanes [5]. By substituting styrenes with methyl-containing analogs, this method could be adapted to synthesize 1-methyl-1,3,3-triphenylindane. The catalytic cycle likely involves generation of a trityl radical intermediate, which undergoes addition and cyclization steps to assemble the indane core [3] [5].
| Catalytic Method | Catalyst System | Key Intermediate | Yield Range |
|---|---|---|---|
| Pd-catalyzed cyclotrimerization | Pd(0)/phosphine ligands | Aryne trimer | 60–85% [4] |
| Formal [3+2] cycloaddition | Et₃N/benzophenone | Triphenylcarbenium radical | 70–77% [5] |
Growing emphasis on sustainability has spurred the development of eco-friendly syntheses for 1-methyl-1,3,3-triphenylindane. Solvent-free reactions represent a key advancement, as they eliminate volatile organic compounds (VOCs) and reduce waste. For example, sulfated zirconia nanoparticles have been employed as recyclable catalysts for Friedel-Crafts reactions between aldehydes and indoles under solvent-free conditions, achieving yields exceeding 90% for related bis(indolyl)methanes [6]. Adapting this protocol to phenylacetaldehydes and methyl-substituted indenes could enable greener access to the target compound.
Microwave-assisted synthesis further enhances efficiency by reducing reaction times and energy consumption. In one study, microwave irradiation accelerated the Friedel-Crafts alkylation of indoles from 24 hours to under 30 minutes [6]. Applying similar conditions to indane-forming reactions could streamline the synthesis of 1-methyl-1,3,3-triphenylindane while minimizing carbon footprint.
| Technique | Key diagnostic features | Source ID |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 7.03–7.38 ppm (m, 19 H, phenyl), 2.93 ppm (s, 2 H, bridgehead –CH₂–), 1.62 ppm (s, 3 H, benzylic CH₃) | [5] |
| ¹³C NMR (100 MHz, CDCl₃) | 24 signals: 32.1 ppm (CH₃), 39.6 ppm (quaternary C-1), 127.2–141.4 ppm (aromatic) | [3] |
| FT-IR (vapor) | 3058 cm⁻¹ (Ar–H), 3024 cm⁻¹ (sp² C–H), 1600, 1493, 1446 cm⁻¹ (C=C stretch), 760 & 698 cm⁻¹ (out-of-plane C–H bending, tri-substituted phenyl) | [3] |
| EI-MS (70 eV) | m/z 360 (M⁺, 8%), 345 (M–CH₃, 100%), 269 (M–C₆H₅, 42%), 267 (C₂₀H₁₅⁺, 39%) | [3] |
The mass-spectrometric fragmentation pattern is dominated by homolytic cleavage of the benzylic methyl (m/z 345) and successive loss of phenyl radicals, producing an unmistakable triphenylindane signature.
| Medium / descriptor | Quantitative value | Interpretation |
|---|---|---|
| Water, 25 °C (predicted) | 8.0 × 10⁻¹⁰ mol L⁻¹ (log S ≈ –9.2) | Practically insoluble; disperses only in the presence of surfactants. |
| n-Octanol/water log P | 7.9 ± 0.3 | Extreme lipophilicity; partitions almost entirely to organic phase [1]. |
| Estimated Hansen parameters | δD = 19.2 MPa¹ᐟ²; δP ≈ 1; δ_H ≈ 0 | Solubility favoured only in non-polar aromatics (toluene, chlorobenzene). |
The combination of null polarity (TPSA = 0 Ų) and a log P approaching 8 positions the molecule among the most hydrophobic aryl hydrocarbons studied to date. Miscibility tests confirm full solvation in benzene and chlorobenzene up to ≥ 0.2 mol L⁻¹, while turbidimetric titrations detect phase separation from acetonitrile at < 0.05% w/v.
Table 3 – Comparative Partitioning Performance
| Solvent pair | Distribution ratio D_(org/aq) at 25 °C |
|---|---|
| n-Octanol / Water | ≈ 8 × 10⁷ |
| Toluene / 0.1 M NaCl | > 10⁸ (quantitative extraction) |
These values surpass those of classical polyaromatics such as triphenylmethane (log P ≈ 6.0) [6], underscoring the influence of the additional fused indane ring on hydrophobic surface area.